{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate
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Overview
Description
{[(furan-2-yl)methyl]carbamoyl}methyl (2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate is a complex organic compound that features a diverse array of functional groups, including furan, carbamoyl, pyrazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(furan-2-yl)methyl]carbamoyl}methyl (2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, with a suitable pyridine derivative.
Formation of the Furan Ring: The furan ring can be synthesized via a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Furan and Pyrazole Units: The furan and pyrazole units are coupled through a carbamoylation reaction, typically using a carbamoyl chloride derivative.
Final Esterification: The final step involves the esterification of the intermediate compound with an appropriate acid chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine using common reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole and pyridine rings suggests that it could interact with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The pyrazole and pyridine moieties are common in many pharmacologically active compounds, suggesting that this molecule could have potential as a drug candidate.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl (2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing it to mimic the structure of natural substrates or inhibitors. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. The furan ring may also contribute to the overall binding through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
{2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: This compound features a thiazole ring instead of a pyrazole ring and a trifluoromethyl group instead of a pyridine ring.
N,2,3-Trimethyl-2H-indazol-6-amine: This compound contains an indazole ring, which is structurally similar to the pyrazole ring.
Uniqueness
The uniqueness of {[(furan-2-yl)methyl]carbamoyl}methyl (2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. The presence of the furan, pyrazole, and pyridine rings in a single molecule allows for a wide range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C24H20N4O4/c29-22(26-15-21-9-5-13-31-21)17-32-23(30)11-10-19-16-28(20-7-2-1-3-8-20)27-24(19)18-6-4-12-25-14-18/h1-14,16H,15,17H2,(H,26,29)/b11-10+ |
InChI Key |
GZPJSIFYVYWSED-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)OCC(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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